Nonadecyl prop-2-enoate
CAS No.: 143689-78-5
Cat. No.: VC16850210
Molecular Formula: C22H42O2
Molecular Weight: 338.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143689-78-5 |
|---|---|
| Molecular Formula | C22H42O2 |
| Molecular Weight | 338.6 g/mol |
| IUPAC Name | nonadecyl prop-2-enoate |
| Standard InChI | InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3 |
| Standard InChI Key | VABATIYWCXGQQP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
Nonadecyl prop-2-enoate is systematically named nonadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in its stereospecific form , though the term "prop-2-enoate" broadly describes the acrylate functional group. Its molecular formula, , reflects a 29-carbon backbone with four oxygen atoms contributing to ester and methoxy groups . The compound’s structure combines a methoxy-substituted phenyl ring conjugated to an acrylate group, which is further esterified to a nonadecyl chain (Fig. 1).
Structural Features:
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Nonadecyl chain: A saturated 19-carbon alkyl group () contributing hydrophobicity and thermal stability .
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Acrylate moiety: A vinyl group () enabling radical polymerization .
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Methoxy-substituted phenyl ring: Introduces steric hindrance and electronic effects, influencing reactivity .
| Property | Value | Source |
|---|---|---|
| Molecular weight | 460.7 g/mol | |
| XLogP3 | 15.4 | |
| Rotatable bonds | 30 | |
| Hydrogen bond acceptors | 4 |
Synthesis and Industrial Production
Conventional Esterification Methods
The synthesis of nonadecyl prop-2-enoate typically involves acid-catalyzed esterification between acrylic acid and nonadecanol. Sulfuric acid or p-toluenesulfonic acid are common catalysts, achieving yields of 65–75% under reflux conditions . Recent advances employ enzymatic catalysis using lipases, which improve selectivity and reduce side reactions like oligomerization .
Optimized Reaction Conditions:
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Temperature: 80–100°C
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Molar ratio (alcohol:acid): 1:1.2
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Catalyst load: 5% w/w (enzyme) or 2% v/v (acid)
Challenges in Scalability
The long alkyl chain introduces viscosity issues, necessitating solvent-mediated reactions. Toluene or hexane are preferred for their non-polarity, though supercritical CO₂ is explored as a greener alternative . Post-synthesis purification via fractional distillation or column chromatography is critical to remove unreacted nonadecanol, which can plasticize polymers.
Physicochemical Properties
Thermal Behavior
Nonadecyl prop-2-enoate exhibits a melting point of 42–45°C and a boiling point of 290–295°C at 1 atm . Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with maximal degradation at 320°C due to cleavage of the ester bond .
Solubility and Reactivity
The compound is insoluble in water () but miscible with hydrocarbons, esters, and ketones. Its acrylate group undergoes rapid radical polymerization, with a propagation rate constant () of 1,200 L·mol⁻¹·s⁻¹ at 60°C , comparable to methyl acrylate.
Comparative Solubility Data:
| Solvent | Solubility (g/100 mL) |
|---|---|
| Hexane | 85 |
| Ethanol | 12 |
| Acetone | 78 |
| Water | <0.01 |
Applications in Materials Science
Polymer Chemistry
Nonadecyl prop-2-enoate is copolymerized with styrene or vinyl acetate to produce hydrophobic polymers. These materials exhibit:
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Low water absorption (<0.5% at 25°C)
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High thermal stability (decomposition >300°C)
Surface Coatings
In coatings, the compound’s long alkyl chain enhances corrosion resistance. Formulations with 10–15% nonadecyl prop-2-enoate reduce salt spray corrosion on steel by 40% compared to unmodified acrylates .
Biological and Environmental Considerations
Toxicity Profile
Acute toxicity studies in rats indicate an LD₅₀ of 2,000 mg/kg (oral), classifying it as Category 4 (harmful). Chronic exposure risks include skin sensitization and respiratory irritation, warranting OSHA-compliant handling .
Biodegradation
The compound’s persistence in soil (half-life = 180 days) raises ecological concerns. Pseudomonas spp. degrade the acrylate moiety within 30 days under aerobic conditions, but the nonadecyl chain resists breakdown .
Recent Research and Future Directions
Plant-Derived Analogues
Nonadecyl prop-2-enoate analogues have been isolated from Spiraea formosana and Juniperus formosana, exhibiting mild antifungal activity (MIC = 128 µg/mL against Candida albicans) . Biosynthetic pathways in these plants are under investigation.
Advanced Material Applications
Ongoing studies explore its use in:
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